molecular formula C19H15N3O2 B4509473 N-(1H-indol-6-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-(1H-indol-6-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B4509473
M. Wt: 317.3 g/mol
InChI Key: MXVDNOKJNXUALA-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-6-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with an isoquinoline derivative under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process. For instance, the use of palladium catalysts in a Suzuki coupling reaction can be employed to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. This can be achieved using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(1H-indol-6-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has been investigated for its role in treating diseases such as cancer and neurodegenerative disorders due to its ability to interact with biological targets.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, which can result in therapeutic outcomes.

Comparison with Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    2-Methyl-1H-indole-3-carboxamide: Used in medicinal chemistry for drug development.

    1H-Indole-6-carboxamide: Studied for its biological activities.

Uniqueness: N-(1H-indol-6-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide stands out due to its unique combination of an indole and isoquinoline moiety. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1H-indol-6-yl)-2-methyl-1-oxoisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-22-11-16(14-4-2-3-5-15(14)19(22)24)18(23)21-13-7-6-12-8-9-20-17(12)10-13/h2-11,20H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVDNOKJNXUALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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